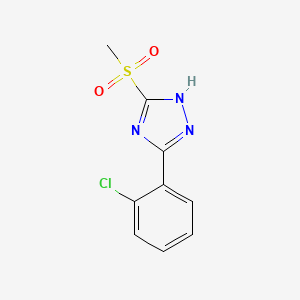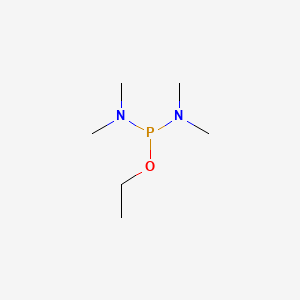![molecular formula C20H15N3O2 B14179453 3-{[(1Z)-4-(4-hydroxyphenyl)phthalazin-1(2H)-ylidene]amino}phenol CAS No. 499211-85-7](/img/structure/B14179453.png)
3-{[(1Z)-4-(4-hydroxyphenyl)phthalazin-1(2H)-ylidene]amino}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)phenol is a complex organic compound that features a phthalazinone core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both hydroxyphenyl and phthalazinone moieties in its structure imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-hydroxyphenyl)phthalazin-1-ylamino)phenol typically involves multiple steps, starting with the preparation of the phthalazinone core. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazinone derivatives . The reaction conditions often require the use of solvents like acetone and catalysts such as potassium carbonate to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The phthalazinone moiety can be reduced under specific conditions to yield dihydrophthalazinone derivatives.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the hydroxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, dihydrophthalazinone derivatives from reduction, and various substituted phenol derivatives from nucleophilic aromatic substitution .
Wissenschaftliche Forschungsanwendungen
3-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)phenol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(4-(4-hydroxyphenyl)phthalazin-1-ylamino)phenol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit key enzymes and disrupt cellular processes, leading to antimicrobial and anticancer effects . The hydroxyphenyl group plays a crucial role in its antioxidant activity, scavenging reactive oxygen species and protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Hydroxyphenyl)amino)propanoic Acid: This compound shares the hydroxyphenyl moiety and exhibits similar antimicrobial and anticancer properties.
4-(4-Hydroxyphenyl)phthalazin-1(2H)-one: This derivative has a similar phthalazinone core and is used in the synthesis of high-performance polymers.
Uniqueness
What sets 3-(4-(4-hydroxyphenyl)phthalazin-1-ylamino)phenol apart is its dual functionality, combining the properties of both hydroxyphenyl and phthalazinone groups. This unique structure allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities .
Eigenschaften
CAS-Nummer |
499211-85-7 |
|---|---|
Molekularformel |
C20H15N3O2 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
3-[[4-(4-hydroxyphenyl)phthalazin-1-yl]amino]phenol |
InChI |
InChI=1S/C20H15N3O2/c24-15-10-8-13(9-11-15)19-17-6-1-2-7-18(17)20(23-22-19)21-14-4-3-5-16(25)12-14/h1-12,24-25H,(H,21,23) |
InChI-Schlüssel |
WXHYWPFNNWXWSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC(=CC=C3)O)C4=CC=C(C=C4)O |
Löslichkeit |
27.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14179371.png)
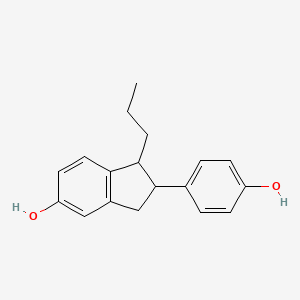

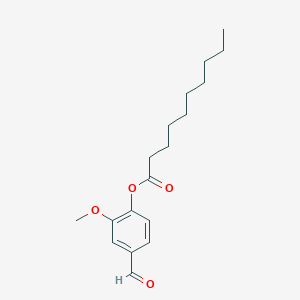
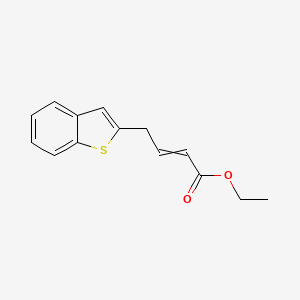
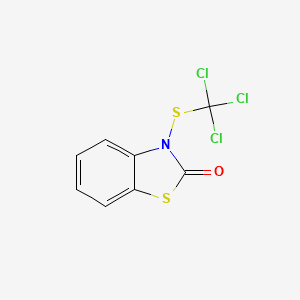
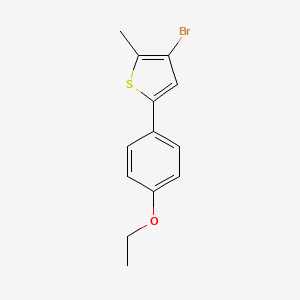
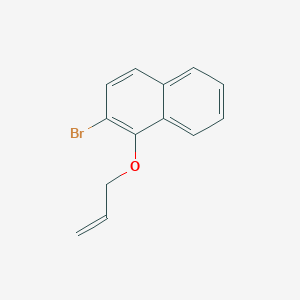

![1,3,4,5-Tetrafluoro-2-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14179415.png)
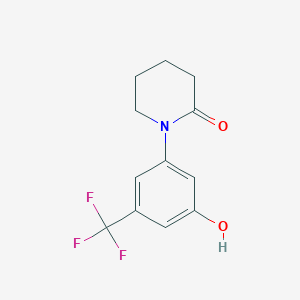
![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-4-methylpentanoic acid](/img/structure/B14179439.png)
